5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine
Description
5-(2-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine is a halogenated pyrazole derivative characterized by a 2-fluorophenyl group at position 5, an iodine atom at position 4, and an amine group at position 2. The iodine atom at position 4 confers unique electronic and steric properties, while the 2-fluorophenyl group introduces ortho-substitution effects that influence molecular interactions. The amine group at position 3 enhances hydrogen-bonding capabilities, making this compound a candidate for targeting enzymes or receptors with nucleophilic binding sites .
Structure
3D Structure
Properties
Molecular Formula |
C9H7FIN3 |
|---|---|
Molecular Weight |
303.07 g/mol |
IUPAC Name |
5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7FIN3/c10-6-4-2-1-3-5(6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChI Key |
SVIFUTWMSOYXKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=NN2)N)I)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoroacetophenone and hydrazine hydrate.
Formation of Pyrazole Ring: The initial step involves the formation of a pyrazole ring through the reaction of 2-fluoroacetophenone with hydrazine hydrate under reflux conditions.
Iodination: The resulting pyrazole intermediate is then subjected to iodination using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:
Catalysts: Using catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.
Purification: Implementing efficient purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyrazoles with different aryl or alkyl groups.
Scientific Research Applications
Anti-inflammatory Activity
Research has demonstrated that derivatives of 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine exhibit notable anti-inflammatory properties. For instance, compounds synthesized from pyrazole frameworks have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Studies indicate that certain derivatives can reduce inflammation in vivo, comparable to standard anti-inflammatory drugs like diclofenac .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial potential. Pyrazole derivatives have been reported to possess activity against various bacterial strains, indicating their potential as lead compounds in the development of new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Activity
This compound has shown promise in cancer research. Its derivatives have been tested against several cancer cell lines, demonstrating cytotoxic effects. The mechanisms include apoptosis induction and inhibition of tumor growth through various pathways, including the modulation of signaling proteins involved in cell proliferation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorophenyl and iodine groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine can be contextualized by comparing it to analogs with modifications in halogenation, aryl substituents, or heterocyclic systems. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Key Insights from Comparison
Halogenation Effects: Iodine vs. However, iodine’s large atomic radius may hinder binding in sterically constrained active sites compared to smaller halogens . Fluorine Position: The 2-fluorophenyl group (ortho-substitution) in the target compound introduces greater steric hindrance than para-fluorophenyl analogs (e.g., 3-ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine), which may reduce metabolic degradation but limit conformational flexibility .
Aryl and Heterocyclic Modifications: Pyridinyl substituents (e.g., 4-(4-fluorophenyl)-3-(pyridin-4-yl)-...) enhance water solubility and enable π-π interactions in protein binding, unlike the iodine atom in the target compound, which primarily contributes to van der Waals forces . Trichlorophenyl groups (e.g., in 4-(4-fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine) improve thermal stability but may increase toxicity risks compared to mono-halogenated derivatives .
Biological Performance :
- Compounds like 1-(2,4-difluorophenyl)-3-methyl-1H-pyrazol-5-amine exhibit better gastrointestinal stability than the target compound, as ortho-substituted fluorophenyl groups are less prone to oxidative metabolism .
- The amine group at position 3 in the target compound is conserved across most analogs, suggesting its critical role in hydrogen-bond interactions with biological targets such as kinases or GPCRs .
Biological Activity
5-(2-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a five-membered pyrazole ring substituted with a fluorophenyl group at position 2 and an iodine atom at position 4. Its molecular formula is with a molecular weight of approximately 303.08 g/mol. The presence of halogens (fluorine and iodine) enhances its reactivity and biological activity, making it a valuable candidate for drug development.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anti-inflammatory Activity : Research indicates that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent .
- Antimicrobial Properties : Studies have reported that derivatives of this compound possess antimicrobial activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For example, it has been shown to activate caspase pathways leading to programmed cell death in certain cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Binding studies using techniques such as surface plasmon resonance have indicated that this compound may target proteins involved in inflammatory responses and cellular signaling pathways .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | |
| Antimicrobial | Activity against bacterial pathogens | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The compound was administered at varying doses, resulting in significant reductions in paw swelling and inflammatory markers compared to control groups treated with saline.
Case Study 2: Anticancer Potential
Q & A
Q. How can researchers optimize the synthesis of 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine to maximize yield and purity?
Methodological Answer: Synthesis optimization typically involves multi-step condensation reactions. Start with a pyrazole precursor (e.g., 3-aminopyrazole) and introduce substituents via nucleophilic substitution or cross-coupling reactions. Key steps include:
- Iodination at C4 : Use iodine sources (e.g., N-iodosuccinimide) under inert atmospheres to prevent oxidative degradation .
- Fluorophenyl introduction : Employ Suzuki-Miyaura coupling for aryl group attachment, using Pd catalysts and optimized ligand systems .
- Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .
Data Table :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Iodination | NIS, DMF, 0°C → RT | 65–75 | 90–95% |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 50–60 | 85–90% |
Q. What spectroscopic techniques are critical for characterizing this compound, and what challenges arise?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC). The amine proton (NH₂) appears as a broad singlet (~δ 5.5–6.5 ppm), while fluorine splits aromatic protons into doublets .
- Mass Spectrometry (HRMS) : Detect the molecular ion [M+H]⁺; iodine’s isotope pattern (m/z 127/129) confirms iodination .
- IR Spectroscopy : Confirm NH₂ (3300–3500 cm⁻¹) and C-I (500–600 cm⁻¹) stretches.
Challenges : Overlapping signals from fluorophenyl and pyrazole protons require high-field NMR (≥400 MHz) for resolution .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the iodine substituent in cross-coupling reactions?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in-situ NMR or HPLC to identify intermediates (e.g., oxidative addition of Pd to C-I bond) .
- Isotopic Labeling : Use ¹²⁷I/¹²⁹I isotopic substitution to track iodine’s role in bond cleavage .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to model transition states and activation barriers for C-I bond activation .
Q. How should researchers address contradictory biological activity data for this compound in enzyme inhibition assays?
Methodological Answer:
- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, solvent) to rule out variability .
- Orthogonal Assays : Use fluorescence polarization (FP) alongside radiometric assays to cross-validate inhibition % .
- Solubility Testing : Measure compound solubility (e.g., nephelometry) in assay buffers; DMSO concentrations >1% may denature enzymes .
Q. What strategies are effective in analyzing the electronic effects of the 2-fluorophenyl group on pyrazole ring aromaticity?
Methodological Answer:
- X-ray Crystallography : Resolve bond lengths (C-C, C-N) to assess resonance effects; compare with non-fluorinated analogs .
- Electrochemistry : Cyclic voltammetry to measure redox potentials, correlating fluorine’s electron-withdrawing effect with pyrazole HOMO/LUMO levels .
- UV-Vis Spectroscopy : Monitor λₘₐₓ shifts in different solvents to evaluate conjugation changes .
Q. How can researchers mitigate decomposition of this compound under storage conditions?
Methodological Answer:
- Stability Studies : Use accelerated aging tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., deiodination) .
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Additives : Include antioxidants (e.g., BHT) in stock solutions to inhibit radical-mediated decomposition .
Q. Data Contradiction & Validation
Q. How to resolve discrepancies in reported IC₅₀ values across different kinase inhibition studies?
Methodological Answer:
- Kinase Panel Screening : Test the compound against a broad kinase panel (e.g., Eurofins KinaseProfiler™) to assess selectivity .
- ATP Competition Assays : Determine if inhibition is ATP-competitive via Lineweaver-Burk plots .
- Structural Biology : Co-crystallize the compound with target kinases to confirm binding modes (e.g., PDB deposition) .
Q. What computational tools predict the metabolic stability of this compound in preclinical models?
Methodological Answer:
- In Silico Tools : Use ADMET Predictor™ or Schrödinger’s QikProp to estimate CYP450 metabolism sites .
- Microsomal Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS .
- Isotope-Labeled Studies : Synthesize ¹³C/¹⁵N analogs to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
